2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol
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Overview
Description
2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an amino group, a cyclohexylamino group, and a nitro group attached to a pyrimidine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as concentration of reagents, reaction time, and purification techniques, is crucial to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The amino and cyclohexylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-[[4-Amino-6-(cyclohexylamino)-5-aminopyrimidin-2-yl]amino]ethanol, while oxidation can lead to the formation of various oxidized derivatives .
Scientific Research Applications
2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol include other pyrimidine derivatives with different substituents, such as:
- 2-[[4-Amino-6-(cyclohexylamino)-5-methylpyrimidin-2-yl]amino]ethanol
- 2-[[4-Amino-6-(cyclohexylamino)-5-chloropyrimidin-2-yl]amino]ethanol .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
672945-41-4 |
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Molecular Formula |
C12H20N6O3 |
Molecular Weight |
296.33 g/mol |
IUPAC Name |
2-[[4-amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C12H20N6O3/c13-10-9(18(20)21)11(15-8-4-2-1-3-5-8)17-12(16-10)14-6-7-19/h8,19H,1-7H2,(H4,13,14,15,16,17) |
InChI Key |
ZNHIOVQHZNAHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO |
solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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